Udenafil-d7

Isotopic Purity Mass Spectrometry Bioanalysis

Quantifying Udenafil in biological matrices requires an internal standard that precisely mirrors the analyte's behavior. Udenafil-d7 delivers this exact match. - Chromatographic co-elution: Identical retention time to Udenafil, ensuring uniform matrix effect and extraction recovery correction. - Optimal +7 Da mass shift: Eliminates crosstalk with the analyte's MRM transitions, enabling a validated 5-2,000 ng/mL linear range with <2.4% CV precision. - Batch-to-batch isotopic purity ≥98%: Consistent performance for GLP toxicokinetic studies, clinical pharmacokinetic trials, and QC release testing. Shipment handled under ambient conditions; long-term storage at -20°C in a dry, dark environment.

Molecular Formula C25H36N6O4S
Molecular Weight 523.7 g/mol
CAS No. 1175992-76-3
Cat. No. B584807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUdenafil-d7
CAS1175992-76-3
Synonyms3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-(propoxy-d7)benzenesulfonamide;  DA 8159-d7;  Zydena-d7; 
Molecular FormulaC25H36N6O4S
Molecular Weight523.7 g/mol
Structural Identifiers
InChIInChI=1S/C25H36N6O4S/c1-5-8-20-22-23(31(4)29-20)25(32)28-24(27-22)19-16-18(10-11-21(19)35-15-6-2)36(33,34)26-13-12-17-9-7-14-30(17)3/h10-11,16-17,26H,5-9,12-15H2,1-4H3,(H,27,28,32)/i2D3,6D2,15D2
InChIKeyIYFNEFQTYQPVOC-SHIXOTCGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Udenafil-d7 (CAS 1175992-76-3) – Deuterated PDE5 Inhibitor Reference Standard for Pharmacokinetic and Bioanalytical Studies


Udenafil-d7 is a deuterium-labeled analogue of the phosphodiesterase type 5 (PDE5) inhibitor Udenafil (DA-8159) [1]. Udenafil is a potent, selective, and orally active PDE5 inhibitor used clinically for erectile dysfunction . The substitution of seven hydrogen atoms with deuterium in the propoxy moiety distinguishes this stable isotope-labeled compound from its unlabeled counterpart. As a labeled internal standard (IS), Udenafil-d7 is designed for the accurate quantification of Udenafil in biological matrices using liquid chromatography–tandem mass spectrometry (LC–MS/MS) [2].

Why Udenafil-d7 is Not Interchangeable with Unlabeled Udenafil or Other PDE5 Inhibitor Internal Standards


In quantitative LC–MS/MS bioanalysis, the choice of internal standard is critical for analytical accuracy. Unlabeled Udenafil cannot serve as an IS because it co-elutes and shares the same precursor/product ion transitions as the analyte, failing to correct for matrix effects and recovery variability. While structurally related PDE5 inhibitors (e.g., sildenafil-d8, tadalafil-d3) exist as deuterated IS options, their different chromatographic retention times and ionization efficiencies in the mass spectrometer preclude their use as direct substitutes for Udenafil-d7 in validated Udenafil assays . The specific deuterium labeling pattern of Udenafil-d7 (seven deuterium atoms in the propoxy group) was selected to provide optimal mass shift (+7 Da) and chromatographic co-elution with Udenafil, ensuring identical extraction recovery and matrix effects, which is a requirement for robust method validation [1].

Quantitative Evidence Supporting the Selection of Udenafil-d7 as an Internal Standard


Isotopic Purity and Mass Shift: Deuterium Labeling Provides +7 Da Differentiation from Udenafil

Udenafil-d7 incorporates seven deuterium atoms specifically in the propoxy group, yielding a nominal mass shift of +7 Da relative to unlabeled Udenafil [1]. This isotopic labeling is verified by the molecular formula C25H29D7N6O4S and molecular weight of 523.70 g/mol, compared to C25H36N6O4S for Udenafil (MW 516.66 g/mol) . The +7 Da shift ensures baseline separation in the mass spectrometer while maintaining near-identical chromatographic retention time, a critical requirement for an internal standard to correct for ion suppression/enhancement effects [2].

Isotopic Purity Mass Spectrometry Bioanalysis

Method Validation Performance: Accuracy and Precision of Udenafil Quantification Using Udenafil-d7 as Internal Standard

In a validated UPLC-MS/MS method for the quantification of Udenafil and its active metabolite DA-8164 in human plasma, Udenafil-d7 was employed as the internal standard for Udenafil. The method demonstrated a calibration range of 5.0–2,000.0 ng/mL for Udenafil with R² > 0.995. Accuracy for Udenafil calibration standards ranged from 94.5% to 104.0%, and precision, expressed as coefficient of variation (CV), was <2.4% . This performance is attributable to the near-identical physicochemical properties and co-elution of Udenafil-d7 with the analyte [1].

Method Validation Accuracy Precision LC-MS/MS

Comparative Pharmacokinetic Data: Udenafil Exposure in Young vs. Elderly Subjects Quantified Using Udenafil-d7

A clinical pharmacokinetic study of Udenafil (100 mg oral dose) in healthy young (21–27 years) and elderly (65–78 years) men used Udenafil-d7 as the internal standard for LC-MS/MS quantification. The study reported mean Cmax of Udenafil as 214.0 μg/L in elderly vs. 292.8 μg/L in young subjects (geometric mean ratio 68.9; 95% CI 48.9–97.1), and mean AUC as 1858.8 μg·h/L in elderly vs. 2100.6 μg·h/L in young (GMR 84.6; 95% CI 66.1–108.4). The mean t1/2 was prolonged by approximately 5 hours in the elderly (P < 0.05) [1]. This data was generated using a validated assay employing Udenafil-d7 .

Pharmacokinetics Age Effect Clinical Pharmacology

Toxicokinetic Gender Differences in Rodents: Udenafil Quantification Enabled by Udenafil-d7 Internal Standard

In a toxicokinetic study of Udenafil in B6C3F1/N mice and F344 rats, plasma concentrations of Udenafil and its metabolite were measured using a validated LC-MS/MS method with Udenafil-d7 as the internal standard . The study revealed gender-specific exposure differences: female mice showed higher systemic exposure to Udenafil than male mice, while female rats showed lower exposure than male rats after repeated high-dose administration. Systemic exposure to the metabolite N-dealkylated udenafil was lower in female than male mice and rats [1].

Toxicokinetics Gender Differences Preclinical

Potential Metabolic Stability Advantage: Deuteration May Alter Pharmacokinetic Profile

Deuteration of drug molecules, such as Udenafil-d7, is known to potentially affect pharmacokinetic and metabolic profiles by altering the rate of cytochrome P450-mediated metabolism, a phenomenon termed the 'deuterium isotope effect' [1]. While Udenafil-d7 is primarily used as an analytical internal standard, its deuterated structure may exhibit altered metabolic stability compared to Udenafil. A review by Russak and Bednarczyk (2019) notes that deuterium substitution can reduce clearance and increase half-life for certain compounds, though the magnitude is structure-dependent and not guaranteed [2].

Deuteration Metabolic Stability Pharmacokinetics

Optimal Research and Industrial Applications for Udenafil-d7 Based on Differentiated Evidence


Clinical Pharmacokinetic Studies Requiring Regulatory-Grade Bioanalysis of Udenafil

In clinical trials evaluating the pharmacokinetics of Udenafil (e.g., age effect studies, drug-drug interaction trials, or special population assessments), Udenafil-d7 is the preferred internal standard for LC-MS/MS quantification. Its use in a validated assay ensured accurate measurement of Udenafil plasma concentrations over a 5–2,000 ng/mL range with precision CV <2.4% and accuracy 94.5–104.0%, meeting FDA/EMA guidelines . This enables reliable determination of Cmax, AUC, and t1/2, as demonstrated in the Cho et al. (2016) study that identified a 5-hour t1/2 prolongation in elderly subjects [1].

Preclinical Toxicokinetic and ADME Studies for IND Filings

For GLP-compliant toxicokinetic assessments in rodent models, Udenafil-d7 provides the analytical specificity needed to distinguish parent drug from metabolites in complex biological matrices. The Baek et al. (2021) study successfully utilized Udenafil-d7 to quantify Udenafil exposure in mice and rats, revealing gender-specific toxicokinetic differences and dose non-proportionality at high doses . This data is critical for establishing safety margins and supporting regulatory submissions.

Metabolic Pathway Elucidation and Drug-Drug Interaction Studies

Researchers investigating the CYP3A4-mediated metabolism of Udenafil can employ Udenafil-d7 as a tracer in in vitro microsomal or hepatocyte incubations. The deuterium labeling at the propoxy group may alter the rate of N-dealkylation due to a potential kinetic isotope effect, providing a tool to probe the mechanism of metabolism and assess the impact of deuteration on metabolic stability . This is valuable for designing follow-on deuterated drug candidates or understanding metabolic soft spots [1].

Quality Control and Reference Standard for Pharmaceutical Analysis

In pharmaceutical quality control laboratories, Udenafil-d7 serves as a stable isotope-labeled internal standard for the quantification of Udenafil in drug substance and drug product, as well as for impurity profiling. Its high isotopic purity (typically ≥98%) and identical chromatographic behavior to Udenafil ensure accurate assay results, which are essential for batch release and stability testing . Additionally, it can be used as a reference standard for the development of compendial methods.

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